molecular formula C20H19N3O3 B2731610 5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide CAS No. 1251580-09-2

5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide

Cat. No.: B2731610
CAS No.: 1251580-09-2
M. Wt: 349.39
InChI Key: FTAWUXMIWLBFHE-UHFFFAOYSA-N
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Description

“5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan and indole derivatives, followed by their coupling with an isoxazole moiety. Common reagents used in these reactions include:

  • Furan-2-carboxylic acid
  • 2-methylindole
  • Isoxazole-3-carboxylic acid

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound may undergo oxidation reactions, particularly at the furan and indole rings.
  • Reduction : Reduction reactions could target the isoxazole ring or the carboxamide group.
  • Substitution : Electrophilic or nucleophilic substitution reactions may occur at various positions on the furan, indole, or isoxazole rings.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Substitution reagents : Halogenating agents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Medicine: In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxylate
  • 5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxylic acid
  • 5-(furan-2-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)isoxazole-3-carboxamide derivatives

Uniqueness: The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-[3-(2-methylindol-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-12-15-6-2-3-7-17(15)23(14)10-5-9-21-20(24)16-13-19(26-22-16)18-8-4-11-25-18/h2-4,6-8,11-13H,5,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAWUXMIWLBFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCCNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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